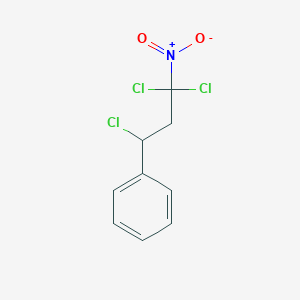
(1,3,3-Trichloro-3-nitropropyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,3,3-Trichloro-3-nitropropyl)benzene is an organic compound characterized by the presence of a benzene ring substituted with a trichloro-nitropropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1,3,3-Trichloro-3-nitropropyl)benzene typically involves the electrophilic aromatic substitution of benzene with a trichloro-nitropropyl group. This can be achieved through the reaction of benzene with 3,3,3-trichloro-1-nitropropane under acidic conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing catalysts to enhance reaction efficiency and yield. Specific details on industrial methods are less documented but likely follow similar principles to laboratory synthesis .
Análisis De Reacciones Químicas
Types of Reactions: (1,3,3-Trichloro-3-nitropropyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trichloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂) in basic or neutral conditions.
Major Products:
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of (1,3,3-Trichloro-3-aminopropyl)benzene.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(1,3,3-Trichloro-3-nitropropyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1,3,3-Trichloro-3-nitropropyl)benzene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the trichloro group can undergo nucleophilic substitution. These interactions can affect biological pathways and chemical processes, making the compound useful in various applications .
Comparación Con Compuestos Similares
- 1,2,3-Trichlorobenzene
- 1,2,4-Trichlorobenzene
- 1,3,5-Trichlorobenzene
Comparison: While all these compounds share the trichlorobenzene core, (1,3,3-Trichloro-3-nitropropyl)benzene is unique due to the presence of the nitropropyl group.
Propiedades
Número CAS |
32503-52-9 |
|---|---|
Fórmula molecular |
C9H8Cl3NO2 |
Peso molecular |
268.5 g/mol |
Nombre IUPAC |
(1,3,3-trichloro-3-nitropropyl)benzene |
InChI |
InChI=1S/C9H8Cl3NO2/c10-8(6-9(11,12)13(14)15)7-4-2-1-3-5-7/h1-5,8H,6H2 |
Clave InChI |
IVZWAADLNDOJOF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(CC([N+](=O)[O-])(Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Furo[3,4-f]isobenzofuran-1,3,5,7-tetrone; 1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14684255.png)
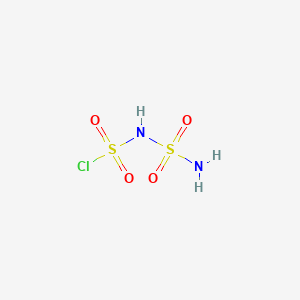
![Dibenzo[b,d]thiophene-1-carboxylic acid](/img/structure/B14684266.png)

![5,6-Dimethylpyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione](/img/structure/B14684275.png)

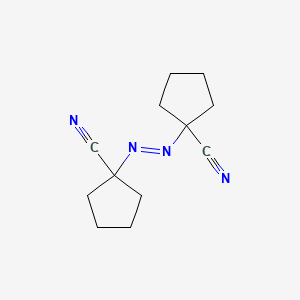
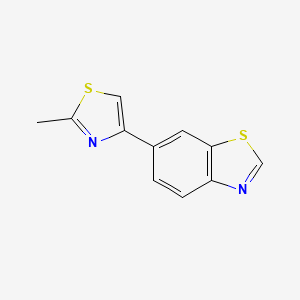
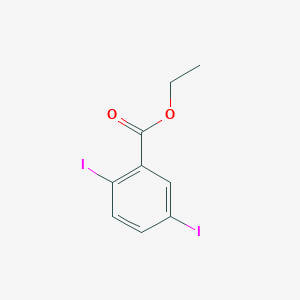
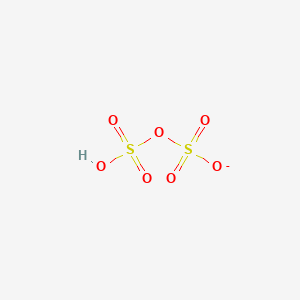
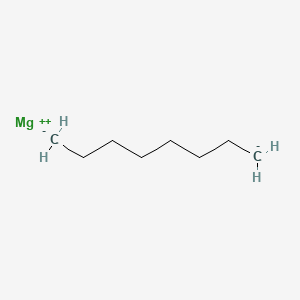
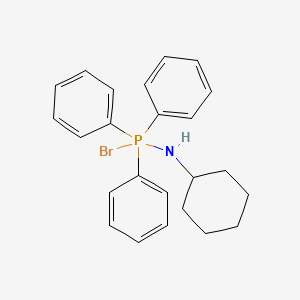
![Octadecahydrocyclopenta[15]annulene](/img/structure/B14684344.png)
![N-[bis(aziridin-1-yl)phosphoryl]-4-methylbenzamide](/img/structure/B14684349.png)
